molecular formula C19H23ClN4O3S B2807442 N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251583-90-0

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2807442
CAS No.: 1251583-90-0
M. Wt: 422.93
InChI Key: KRORFUIXDFRFCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. Compounds with similar structural motifs, featuring piperidine-substituted heterocycles linked via a thioacetamide bridge, have been investigated for their potential as kinase inhibitors . For instance, some 2-piperidin-1-yl-acetamide compounds have been identified as potent tankyrase inhibitors, which are a target in oncological research due to their role in cellular processes like Wnt signaling . The structure of this compound combines a 5-chloro-2,4-dimethoxyphenyl group, which can influence binding affinity and pharmacokinetics, with a 4-(piperidin-1-yl)pyrimidine ring, a scaffold commonly associated with interaction at enzymatic ATP-binding sites . The thioether linkage further adds to the molecule's versatility and potential for unique target engagement. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways related to cell proliferation and cancer biology. This product is sold for non-human research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-26-15-11-16(27-2)14(10-13(15)20)22-18(25)12-28-19-21-7-6-17(23-19)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRORFUIXDFRFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Chemical Formula : C19H23ClN4O3S
  • Molecular Weight : 422.9 g/mol

Structure

The compound features a chloro-substituted dimethoxyphenyl group linked to a thioacetamide moiety with a piperidine and pyrimidine structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H23ClN4O3S
Molecular Weight422.9 g/mol
CAS Number1251583-90-0

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect various metabolic pathways.
  • Receptor Modulation : The presence of the piperidine and pyrimidine moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, suggesting a potential for this compound as an antimicrobial agent.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antibacterial effects of related compounds bearing piperidine moieties. These compounds demonstrated significant inhibition against various bacterial strains, indicating that this compound may also possess similar properties .
  • Enzyme Inhibition Studies : Research on similar thioacetamide derivatives showed that they could inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders respectively . The inhibition constants (IC50 values) were promising, suggesting effective therapeutic potential.
  • Computational Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may exhibit selective inhibition against certain phosphatases, enhancing its profile as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness arises from its hybrid structure, combining a pyrimidine-thioacetamide backbone with distinct substituents. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Reported Bioactivity
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide Pyrimidine-thioacetamide 5-Cl-2,4-dimethoxyphenyl; piperidin-1-yl Not explicitly reported; inferred from analogs (e.g., antiproliferative or kinase inhibition)
Compound 154 () 1,3,4-Oxadiazole-thioacetamide 4-Chlorophenyl; 4-(p-tolyl)pyrimidin-2-yl IC₅₀ = 3.8 µM (A549 cancer cells); 25-fold selectivity over HEK cells
Halopemide (HLP) () Benzimidazolone-piperidine 5-Cl-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl; 4-fluorobenzamide PLD (phospholipase D) inhibitor; used in lipid signaling studies
VU0155056 (VU01) () Benzoimidazolone-piperidine 2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl; 2-naphthamide PLD inhibitor with nanomolar potency
Compound 12 () 1,3,4-Oxadiazole-thioacetamide 4-(4-Chlorophenyl)pyrimidin-2-yl; 6-methylbenzothiazol-2-yl Antiproliferative activity (m.p. 206–208°C; IR data indicative of C=O/N-H interactions)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine-thioacetamide 4,6-Dimethylpyrimidin-2-yl; 4-methylpyridin-2-yl Crystallographically characterized; relevance as a medicinal intermediate

Critical Observations

Halogenation and Bioactivity :

  • The 5-chloro substituent in the target compound mirrors the 4-chlorophenyl group in Compound 154 (), which exhibited potent anticancer activity (IC₅₀ = 3.8 µM). Halogens enhance lipophilicity and target binding via hydrophobic interactions .
  • Halopemide () and VU0155056 () also utilize chlorine/bromine for improved enzyme inhibition, suggesting similar advantages for the target compound .

Piperidine and Pyrimidine Synergy: The piperidin-1-yl group on the pyrimidine ring may confer conformational flexibility and improved blood-brain barrier penetration, as seen in PLD inhibitors like Halopemide .

Methoxy Groups vs. Methyl/Aryl Substituents :

  • The 2,4-dimethoxy phenyl group in the target compound contrasts with methyl () or aryl () substituents in analogs. Methoxy groups enhance solubility but may reduce membrane permeability compared to hydrophobic groups .

Thioacetamide Linker :

  • The thioacetamide bridge (S-CH₂-C=O) is conserved across analogs (e.g., ). This linker stabilizes molecular conformation and facilitates hydrogen bonding with biological targets .

Research Findings and Data Trends

Anticancer and Antiproliferative Activity

  • Compound 154 (): Demonstrated significant selectivity (25-fold) for cancer cells over noncancerous HEK cells, attributed to electron-donating groups (EDGs) and halogen substituents .
  • Compound 12 (): Exhibited antiproliferative activity linked to its 4-chlorophenylpyrimidine and benzothiazole moieties, with IR data confirming stable C=O and N-H bonds critical for target engagement .

Enzyme Inhibition

  • Halopemide and VU0155056 (): Both inhibit PLD, a key enzyme in lipid signaling. Their piperidine and benzimidazolone groups suggest the target compound may similarly interact with enzymatic active sites .

Q & A

Q. Critical Parameters :

  • Temperature control during exothermic reactions (e.g., oxadiazole formation).
  • Solvent polarity adjustments to enhance intermediate solubility.

Basic Research: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is required:

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to verify substituent positions (e.g., chloro, methoxy, and piperidinyl groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 505.1 [M+H]+ for analogous compounds) .
  • X-ray Crystallography : Use SHELX for refinement to resolve absolute stereochemistry and hydrogen bonding patterns .

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